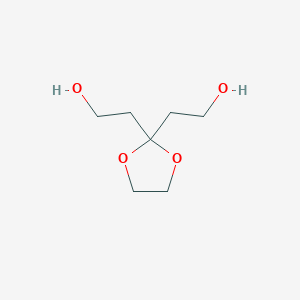
1,3-二氧戊环-2,2-二乙醇
描述
“1,3-Dioxolane-2,2-diethanol” is a chemical compound with the molecular formula C7H14O4 . It is related to 1,3-Dioxolane, which is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . The corresponding saturated 6-membered C4O2 rings are called dioxanes .
Synthesis Analysis
The synthesis of 1,3-Dioxolanes can be achieved by the condensation of carbonyl compounds with vicinal diols . This results in a high yield of the reaction product and considerably reduces the duration of the process . The effect of ethanol is assumed to be caused by the adduct formation with carbonyl compounds (hemiacetals) which behave as active intermediates of the condensation .
Molecular Structure Analysis
The molecular structure of “1,3-Dioxolane-2,2-diethanol” is available as a 2D Mol file . It contains a total of 25 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 2 hydroxyl groups, 2 primary alcohols, and 2 ethers (aliphatic) .
Chemical Reactions Analysis
1,3-Dioxolane compounds (DOXs) have been proposed as biobased reaction media . They are easily prepared from lactic acid and formaldehyde and satisfy the criteria for a green solvent . They are stable under neutral or basic conditions .
科学研究应用
Antibacterial and Antifungal Applications
1,3-Dioxolanes have shown significant antibacterial and antifungal activity . They have been tested against various bacterial strains such as S. aureus , S. epidermidis , E. faecalis , and P. aeruginosa . This makes them potential candidates for the development of new antibacterial and antifungal drugs.
Synthesis of Polymers
1,3-Dioxolanes are used as semiproducts and auxiliary substances in the synthesis of polymers . They can be used to create a variety of polymers with different properties, making them versatile in the field of polymer chemistry.
Production of Rubber Goods
In the rubber industry, 1,3-Dioxolanes are used in the production of rubber goods . They can help improve the properties of rubber, making it more durable and resistant to wear and tear.
Paint and Lacquer Materials
1,3-Dioxolanes are used in the production of paint and lacquer materials . They can enhance the properties of these materials, improving their durability and finish.
Perfumes and Cosmetics
In the cosmetics industry, 1,3-Dioxolanes are used in the production of perfumes and cosmetics . They can help enhance the fragrance of perfumes and improve the texture of cosmetics.
Synthesis of Monomers
2-Bromomethyl-1,3-dioxolane, a derivative of 1,3-Dioxolane, is used in the preparation of monomers . These monomers can then be polymerized to create various types of polymers.
Lithium-Ion Batteries
1,3,2-Dioxathiolane 2,2-dioxide, another derivative of 1,3-Dioxolane, plays a vital role in improving the performance and service life of lithium-ion batteries .
Pharmaceutical Industry
Many biologically active compounds containing 1,3-dioxolane structure have been synthesized before . Depending on the structure of the substituents, these compounds exhibit a broad spectrum of biological activities such as antifungal, antibacterial, antineoplastic, antiviral, anesthetic, and anticonvulsant ones .
安全和危害
属性
IUPAC Name |
2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c8-3-1-7(2-4-9)10-5-6-11-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISMXPUYQRVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341826 | |
| Record name | 1,3-Dioxolane-2,2-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane-2,2-diethanol | |
CAS RN |
5694-95-1 | |
| Record name | 1,3-Dioxolane-2,2-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

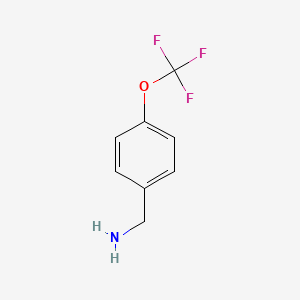
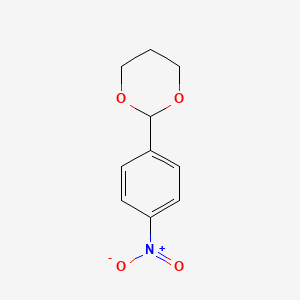
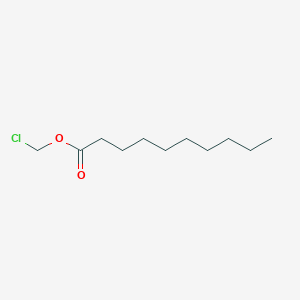



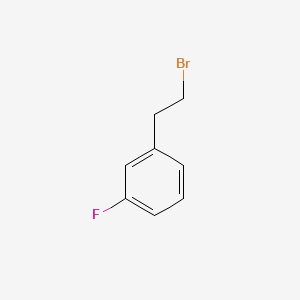
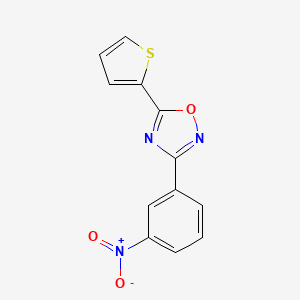
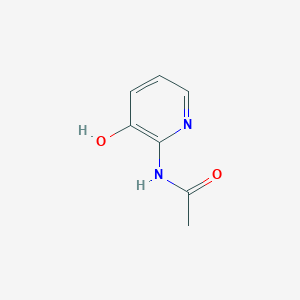
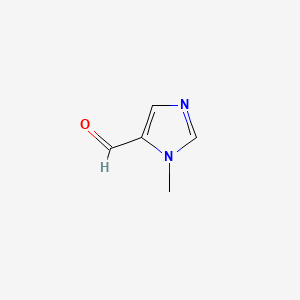

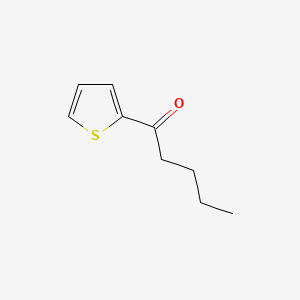
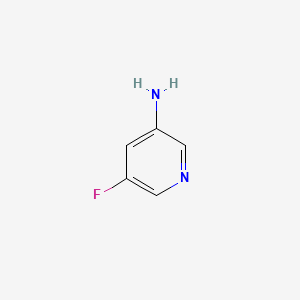
![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)